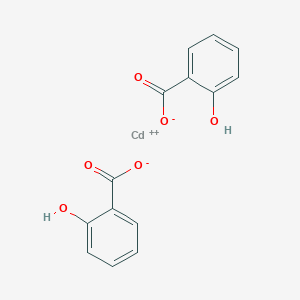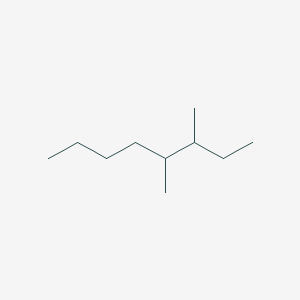
3,4-Diméthyloctane
Vue d'ensemble
Description
3,4-Dimethyloctane is a hydrocarbon molecule that is part of the alkane family, which consists of saturated compounds containing only single bonds between carbon atoms. While the provided papers do not directly discuss 3,4-dimethyloctane, they do provide insights into the synthesis, molecular structure, and properties of related compounds, which can be used to infer certain aspects about 3,4-dimethyloctane.
Synthesis Analysis
The synthesis of organic compounds often involves multi-step reactions that selectively form the desired molecular framework. For instance, the synthesis of 3,4-dimethylpenta-1,3-diene, a related compound, was achieved through a three-step process starting from acetone diethylacetal and ethyl propenyl ether, followed by a Wittig reaction to yield the diene . This approach demonstrates the type of methodology that could potentially be applied to synthesize 3,4-dimethyloctane, albeit with different starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a common technique used to determine the precise arrangement of atoms within a crystal. For example, the crystal and molecular structure of a complex containing a 3,4-dimethyl moiety was elucidated using X-ray methods, revealing an exact C2 symmetry and specific bond lengths . Such detailed structural information is essential for the rational design and synthesis of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of organic molecules like 3,4-dimethyloctane is influenced by their structure and the presence of functional groups. The Diels-Alder reaction is a common and powerful synthetic tool used to construct cyclic structures. In the case of 3,4-dimethylpenta-1,3-diene, a Diels-Alder reaction with maleic anhydride was used to obtain bicyclic adducts, showcasing the type of chemical transformations that dienes can undergo . Although 3,4-dimethyloctane does not contain a diene moiety, understanding such reactions provides a broader context for the types of chemical processes that can be applied to similar molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Techniques such as NMR, IR, UV-Vis, and mass spectroscopy are commonly used to characterize these properties. For instance, a novel compound's properties were evaluated using quantum chemical calculations and various spectroscopic methods, providing insights into its thermodynamic stability and electronic transitions . Similarly, the physical and chemical properties of 3,4-dimethyloctane could be analyzed using these techniques to gain a comprehensive understanding of the molecule.
Applications De Recherche Scientifique
Recherche sur les propriétés thermophysiques
Le 3,4-Diméthyloctane est largement utilisé dans l’étude des propriétés thermophysiques. Les tables thermo Web NIST/TRC fournissent des données de propriétés thermodynamiques évaluées de manière critique pour ce composé, ce qui est crucial pour comprendre son comportement sous différentes températures et pressions . Ces données sont essentielles pour la conception de processus en génie chimique et dans les domaines connexes.
Chimie organique et synthèse
En chimie organique, le this compound sert de composé modèle pour étudier la structure et la réactivité des alcanes ramifiés . Sa structure moléculaire aide à comprendre les effets stériques et la stabilité des carbocations lors de la synthèse organique.
Applications industrielles
Les propriétés du composé en font un candidat possible pour une utilisation en tant que solvant spécialisé ou intermédiaire de synthèse dans des applications industrielles. Son point d’ébullition et sa nature non polaire pourraient être exploités dans des processus nécessitant des caractéristiques de solvant spécifiques .
Industrie pharmaceutique
Les méthodes biocatalytiques pour la synthèse de vic-halohydrines optiquement pures, qui sont des blocs de construction précieux pour les produits naturels et les produits pharmaceutiques, ont montré un intérêt pour des composés comme le this compound. Ces méthodes peuvent conduire à des voies de synthèse plus efficaces et respectueuses de l’environnement pour la production de médicaments .
Études d’impact environnemental
La recherche sur l’impact environnemental des hydrocarbures comprend des composés comme le this compound. Comprendre son comportement dans l’environnement, telles que les voies de dégradation et la toxicité potentielle, est essentiel pour évaluer les risques écologiques .
Science des matériaux
En science des matériaux, les données thermodynamiques du this compound peuvent être utilisées pour prédire les propriétés des nouveaux polymères synthétiques et composites. Ses interactions moléculaires et sa stabilité jouent un rôle dans la détermination des propriétés physiques des matériaux .
Recherche en biochimie
La structure du this compound est utilisée en biochimie pour comprendre la fluidité et la perméabilité des membranes lipidiques. Sa structure à chaîne ramifiée peut imiter certains aspects des lipides biologiques complexes .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence en chromatographie gazeuse et en spectrométrie de masse. Ses propriétés physiques et chimiques bien définies le rendent adapté à l’étalonnage des instruments et à la validation des méthodes analytiques .
Propriétés
IUPAC Name |
3,4-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(4)9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWGAMGBCGAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871245 | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15869-92-8 | |
| Record name | Octane, 3,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges arose during the synthesis of 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, and how were they addressed?
A1: The research primarily focused on synthesizing 2-(3,5-dihydroxyphenyl)-3-methyloctane, with 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane being one of the related alkylresorcinols explored. The paper mentions that a key precursor for this compound and two others were successfully prepared []. This suggests that synthesizing the final product, 2-(3,5-dihydroxyphenyl)-3,4-dimethyloctane, presented further challenges that were not fully addressed within the scope of this research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



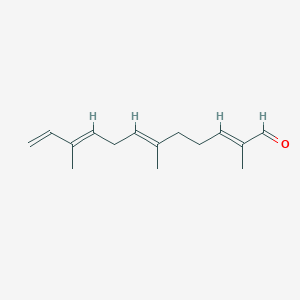

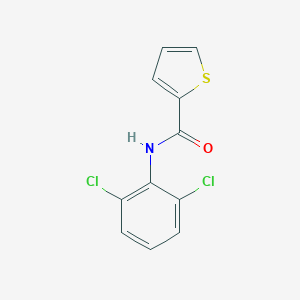
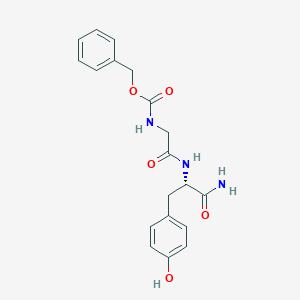
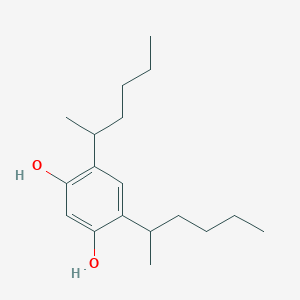
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-](/img/structure/B100240.png)
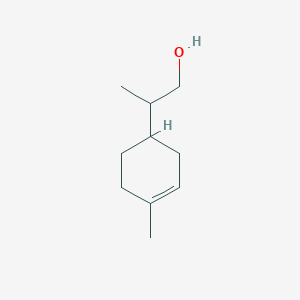

![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)

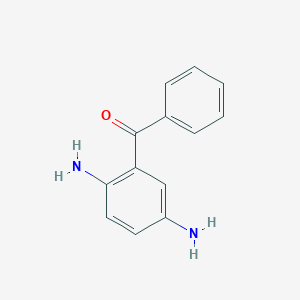
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
